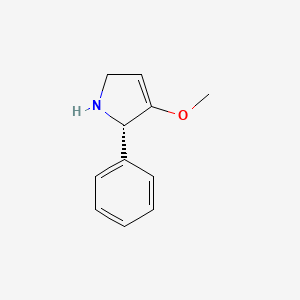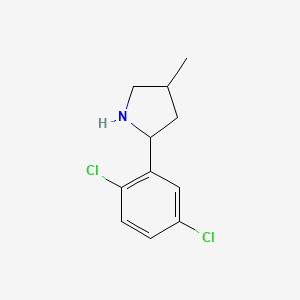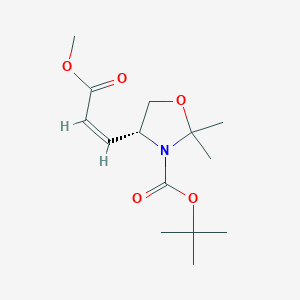
(R,Z)-Tert-butyl 4-(3-methoxy-3-oxoprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R,Z)-Tert-butyl 4-(3-methoxy-3-oxoprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate is a synthetic organic compound that belongs to the class of oxazolidines. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, featuring an oxazolidine ring and a methoxy-oxopropenyl group, makes it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,Z)-Tert-butyl 4-(3-methoxy-3-oxoprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate typically involves the following steps:
Formation of the Oxazolidine Ring: This can be achieved through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Methoxy-Oxopropenyl Group: This step involves the reaction of the oxazolidine intermediate with a methoxy-oxopropenyl reagent, such as methoxyacrolein, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions and scalability.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts for ring formation and substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Activity: Research may explore its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: The compound could be investigated for its potential as a pharmaceutical agent.
Industry
Material Science: It may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of (R,Z)-Tert-butyl 4-(3-methoxy-3-oxoprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and functional groups. For example, it may inhibit or activate certain enzymes, leading to a cascade of biochemical reactions.
類似化合物との比較
Similar Compounds
Oxazolidine Derivatives: Compounds with similar oxazolidine rings but different substituents.
Methoxy-Oxopropenyl Compounds: Compounds with similar methoxy-oxopropenyl groups but different core structures.
Uniqueness
The unique combination of the oxazolidine ring and the methoxy-oxopropenyl group in (R,Z)-Tert-butyl 4-(3-methoxy-3-oxoprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate sets it apart from other compounds. This unique structure may confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C14H23NO5 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC名 |
tert-butyl (4R)-4-[(Z)-3-methoxy-3-oxoprop-1-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)20-12(17)15-10(7-8-11(16)18-6)9-19-14(15,4)5/h7-8,10H,9H2,1-6H3/b8-7-/t10-/m1/s1 |
InChIキー |
YSNYRLFAMVTFTM-GQYWMQPJSA-N |
異性体SMILES |
CC1(N([C@@H](CO1)/C=C\C(=O)OC)C(=O)OC(C)(C)C)C |
正規SMILES |
CC1(N(C(CO1)C=CC(=O)OC)C(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Aminobenzo[d]oxazol-5-ol](/img/structure/B12872714.png)
![1-Isopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12872730.png)
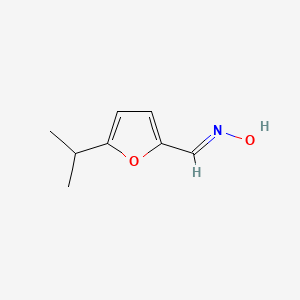
![5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12872751.png)
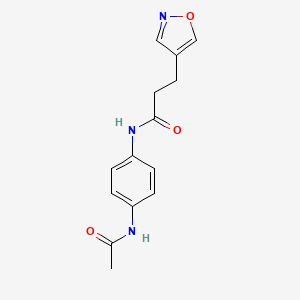
![7-{3-[5-(Furan-2-yl)-3-hydroxypentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12872759.png)
![8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12872761.png)
![3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12872765.png)
![2-([1,1'-Biphenyl]-2-yl)-3,4-dihydroisoquinolin-2-ium bromide](/img/structure/B12872766.png)
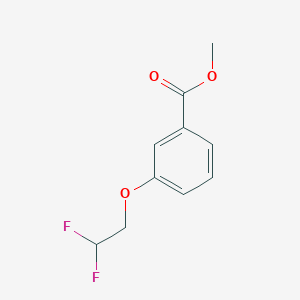
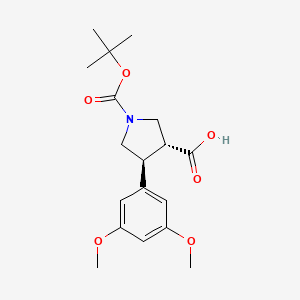
![2-Bromo-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872779.png)
